molecular formula C18H20O7 B5740619 propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B5740619
M. Wt: 348.3 g/mol
InChI Key: BJTZWHLMFMXSRZ-UHFFFAOYSA-N
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Description

Propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

The synthesis of propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method includes the esterification of 3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-ol with propan-2-yl acetate under acidic conditions. Industrial production methods may involve the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Propan-2-yl {[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-

Properties

IUPAC Name

methyl 2-[4-methyl-2-oxo-7-(2-oxo-2-propan-2-yloxyethoxy)chromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O7/c1-10(2)24-17(20)9-23-12-5-6-13-11(3)14(8-16(19)22-4)18(21)25-15(13)7-12/h5-7,10H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTZWHLMFMXSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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